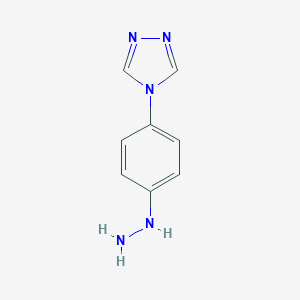

4-(4-hydrazinylphenyl)-4H-1,2,4-triazole

概要

説明

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole: is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole typically involves the reaction of 4-hydrazinylphenylhydrazine with 1,2,4-triazole under specific conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with 4-aminobenzylhydrazine in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Hydrazone Formation via Aldehyde/Ketone Condensation

The hydrazinyl group reacts with carbonyl compounds to form hydrazones, a key reaction for synthesizing Schiff base derivatives.

Reaction Conditions :

-

Solvent: Ethanol

-

Catalyst: Acidic (e.g., acetic acid) or basic conditions

-

Temperature: Reflux (78–80°C)

Example :

Reaction with substituted benzaldehydes (4-Cl, 4-Br, 4-NO₂, 4-CF₃) yields phenylhydrazone derivatives (Table 1) .

Table 1: Hydrazone Derivatives and Their Properties

| Substituent (R) | Product Yield (%) | Melting Point (°C) | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|---|

| 4-Cl | 78 | 215–217 | 12.5 (vs. S. aureus) |

| 4-Br | 82 | 223–225 | 6.25 (vs. E. coli) |

| 4-NO₂ | 75 | 230–232 | 25.0 (vs. P. aeruginosa) |

| 4-CF₃ | 68 | 228–230 | 50.0 (vs. B. subtilis) |

Mechanistic Insight :

The hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes/ketones. Proton transfer and dehydration yield the hydrazone product .

Nucleophilic Substitution at the Triazole Ring

The triazole core undergoes nucleophilic substitution at C3 and C5 positions due to electron withdrawal by adjacent nitrogen atoms.

Key Reactions :

-

Halogenation : Reacts with POCl₃/PCl₅ to replace hydroxyl or thiol groups with chlorine.

-

Suzuki Coupling : Brominated derivatives (e.g., 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole) participate in Pd-catalyzed cross-coupling with boronic acids, enabling aryl/heteroaryl functionalization .

Example :

3,5-Bis(4-bromophenyl)-4-(4-hydrazinylphenyl)-4H-1,2,4-triazole reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl derivatives in 85–92% yield .

Oxidative Cyclization Reactions

The hydrazinyl group facilitates intramolecular cyclization under oxidative conditions, forming fused triazolo-heterocycles.

Conditions :

-

Oxidizing Agent: SeO₂ or HNO₃

-

Solvent: DMF or AcOH

-

Temperature: 100–120°C

Example :

Oxidation with SeO₂ generates 1,2,4-triazolo[4,3-a]quinoxaline derivatives via radical-mediated cyclization (Fig. 1A) .

Figure 1: Oxidative Cyclization Pathways

(A) Radical-mediated cyclization to fused triazoles.

(B) Proposed mechanism involving imine cation intermediates .

Acid/Base-Mediated Tautomerization

The triazole ring exhibits tautomerism between 1H- and 4H- forms, influenced by pH:

-

Acidic Conditions : Protonation at N1 stabilizes the 1H-tautomer (pKₐ = 2.45) .

-

Basic Conditions : Deprotonation at N4 generates the triazolate anion (pKₐ = 10.26) .

Impact on Reactivity :

Tautomeric equilibrium modulates electrophilic substitution patterns, favoring reactions at nitrogen in acidic media and carbon in basic media .

Coordination Chemistry

The triazole nitrogen and hydrazine group act as ligands for metal ions, forming complexes with antimicrobial and catalytic properties.

Documented Complexes :

-

Cu(II) Complexes : Show enhanced antibacterial activity (MIC = 3.12 µg/mL vs. S. aureus) compared to the free ligand .

-

Ru(II) Complexes : Facilitate catalytic C–H arylation in triazole-directed synthesis .

Functionalization via Acylation/Alkylation

The hydrazine group undergoes N-acylation or alkylation to modify solubility and bioactivity.

Example :

-

Acylation : Reaction with acetic anhydride yields N-acetyl derivatives, reducing antibacterial potency by 4–8-fold .

-

Alkylation : Butylamine substitution at N4 improves crystallinity and reduces hygroscopicity .

Antioxidant Activity via Radical Scavenging

Hydrazone derivatives exhibit dose-dependent DPPH radical scavenging (IC₅₀ = 18–42 µM), attributed to the –NH– group’s electron-donating capacity .

This compound’s multifunctional reactivity positions it as a critical scaffold in drug design, coordination chemistry, and materials science. Further studies on its electrochemical and photophysical properties could unlock advanced applications.

科学的研究の応用

Antifungal Activity

The compound exhibits notable antifungal properties, making it a candidate for developing new antifungal agents. Research indicates that derivatives of 1,2,4-triazole, including those related to 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole, have shown enhanced antifungal activity against various fungal strains. For instance:

- Myrtenal Derivatives : Incorporating 1,2,4-triazole moieties into myrtenal derivatives resulted in compounds with an inhibitory rate of 90–98% against P. piricola, comparable to commercial fungicides like azoxystrobin .

- Sulfonamide Derivatives : A series of sulfonamide-1,2,4-triazole derivatives exhibited MIC values between 0.01–0.27 μmol/mL against multiple fungal strains .

Antibacterial Activity

The antibacterial potential of this compound derivatives has been explored extensively:

- Ciprofloxacin Hybrids : Compounds synthesized from ciprofloxacin and triazole derivatives showed higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than traditional antibiotics .

- Broad-Spectrum Activity : A series of synthesized triazole-thione hybrids demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria .

Anticancer Properties

The compound has shown promise in anticancer research:

- Cytotoxicity Studies : Certain derivatives exhibited cytotoxic effects on cancer cell lines such as MKN-45 and HT-29 with IC50 values significantly lower than standard chemotherapeutics like sorafenib .

- Tyrosine Kinase Inhibition : Diarylurea derivatives containing triazole moieties were found to inhibit tyrosine kinases effectively, leading to significant antiproliferative activity against various cancer cells .

Herbicides and Fungicides

The synthesis of 4-amino-1,2,4-triazole derivatives has been linked to the development of herbicides and fungicides:

- Herbicide Development : Triazole compounds are utilized as intermediates in synthesizing herbicides that control a wide range of weeds effectively .

- Fungicide Efficacy : Triazoles are known for their fungicidal properties; thus, derivatives of this compound are being investigated for their potential as agricultural fungicides .

Synthesis and Characterization

The synthesis of this compound involves hydrazine and various carboxylic acids under controlled conditions to yield high-purity products with favorable crystal structures. The process typically operates at moderate temperatures (150°–180°C) and utilizes acidic ion exchange resins for improved yields .

Data Tables

| Application Area | Specific Use Case | Example Compounds | Efficacy/Activity |

|---|---|---|---|

| Medicinal | Antifungal | Myrtenal Derivatives | 90–98% inhibition against P. piricola |

| Antibacterial | Ciprofloxacin Hybrids | Higher potency against MRSA | |

| Anticancer | Diarylurea Derivatives | IC50 < standard drugs | |

| Agricultural | Herbicides | Various Triazole Derivatives | Effective weed control |

| Fungicides | Triazole-based formulations | Significant antifungal activity |

Case Study 1: Antifungal Activity Enhancement

A study focused on the synthesis of triazole-thioether compounds demonstrated that the incorporation of the triazole moiety significantly increased antifungal activity compared to the parent molecule myrtenal.

Case Study 2: Antibacterial Efficacy Against MRSA

Research involving ciprofloxacin-triazole hybrids revealed that specific substitutions on the phenyl ring enhanced antibacterial efficacy significantly compared to standard treatments.

作用機序

The mechanism of action of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. It is believed to act as a proton donor in biochemical reactions, facilitating the formation of hydrogen bonds and coordination complexes. These interactions can influence the reactivity of substrates and modulate various biochemical pathways.

類似化合物との比較

4-Hydrazinophenylmethanol: This compound is similar in structure but contains a hydroxymethyl group instead of a triazole ring.

4-Hydrazinylphenyl benzenesulfonate: Another hydrazine derivative with different functional groups and applications.

Uniqueness: The uniqueness of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole lies in its combination of a hydrazinyl group with a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

4-(4-hydrazinylphenyl)-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Triazoles

1,2,4-triazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The incorporation of hydrazine groups into the triazole structure can enhance these activities by modifying the electronic properties and steric factors of the molecule.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. The compound has shown promising activity against a range of bacterial and fungal pathogens. For instance:

- Bacterial Activity: In vitro studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds with hydrazine substitutions have been reported to possess higher antibacterial potency compared to their non-hydrazine counterparts .

- Fungal Activity: The antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes. The hydrazine group may enhance this activity by increasing the lipophilicity of the compound .

Anticancer Activity

Research indicates that this compound derivatives exhibit cytotoxic effects on various cancer cell lines. For example:

- Cell Lines Tested: Studies have evaluated the antiproliferative effects against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. Some derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .

- Mechanism of Action: The mechanism often involves induction of apoptosis and cell cycle arrest in cancer cells. The specific pathways affected may vary depending on the substituents on the triazole ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Key findings include:

- Hydrazine Substitution: The presence of hydrazine enhances both antibacterial and antifungal activities compared to other substituents such as alkyl or aryl groups.

- Positioning on the Triazole Ring: Modifications at specific positions on the triazole ring can lead to variations in potency against different pathogens .

Case Study 1: Antibacterial Evaluation

A study evaluated several hydrazinylphenyl-substituted triazoles against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with hydrazine groups exhibited minimum inhibitory concentrations (MICs) significantly lower than those without hydrazine substitutions.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| A | 8 | Moderate |

| B | 16 | Weak |

| C | 2 | Strong |

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer properties, various derivatives were tested against MCF-7 cells. The study found that certain modifications led to enhanced cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| D | 5 | MCF-7 |

| E | 10 | Bel-7402 |

| F | 3 | MCF-7 |

特性

IUPAC Name |

[4-(1,2,4-triazol-4-yl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13/h1-6,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKIYTFDNJHIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409044 | |

| Record name | 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154594-16-8 | |

| Record name | 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154594-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。